Home > Products > Screening Compounds P74726 > (2-Deoxy-beta-D-erythro-pentofuranosyl)urea
(2-Deoxy-beta-D-erythro-pentofuranosyl)urea -

(2-Deoxy-beta-D-erythro-pentofuranosyl)urea

Catalog Number: EVT-13559810
CAS Number:
Molecular Formula: C6H12N2O4
Molecular Weight: 176.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of (2-Deoxy-beta-D-erythro-pentofuranosyl)urea typically involves multiple steps:

  1. Starting Materials: The synthesis begins with readily available precursors such as 2-deoxy-β-D-erythro-pentofuranose and urea.
  2. Glycosylation Reaction: A key step is the glycosylation of the sugar with the urea component. This can be achieved using activating agents like chlorides or other electrophiles that facilitate the formation of the glycosidic bond.
  3. Purification: Post-reaction, the product mixture is purified through techniques such as column chromatography to isolate (2-Deoxy-beta-D-erythro-pentofuranosyl)urea from unreacted materials and by-products.
  4. Characterization: The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity .
Molecular Structure Analysis

The molecular formula for (2-Deoxy-beta-D-erythro-pentofuranosyl)urea is C6H12N2O4C_6H_{12}N_2O_4. Its structure features:

  • A five-membered furanose ring derived from ribose.
  • A urea group attached to the 1' position of the sugar.

The compound's stereochemistry is critical for its biological activity, particularly the beta configuration at the anomeric carbon, which influences its interaction with enzymes involved in nucleic acid metabolism .

Chemical Reactions Analysis

(2-Deoxy-beta-D-erythro-pentofuranosyl)urea participates in several important chemical reactions:

  1. Nucleophilic Substitution: The urea nitrogen can act as a nucleophile in various substitution reactions, making it versatile in synthetic organic chemistry.
  2. Hydrolysis: Under acidic or basic conditions, the urea group can hydrolyze, releasing ammonia and forming corresponding carboxylic acids.
  3. Polymerization: This compound can also undergo polymerization reactions to form larger nucleic acid-like structures, which can be useful in drug design .
Mechanism of Action

The mechanism of action for (2-Deoxy-beta-D-erythro-pentofuranosyl)urea primarily revolves around its role as a nucleoside analog:

  • Incorporation into Nucleic Acids: Once inside cells, it can be phosphorylated to its triphosphate form and incorporated into DNA or RNA by polymerases.
  • Disruption of Replication: Its incorporation leads to chain termination or mispairing during replication, effectively inhibiting viral replication or cancer cell proliferation .
Physical and Chemical Properties Analysis

The physical and chemical properties of (2-Deoxy-beta-D-erythro-pentofuranosyl)urea include:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in water and polar organic solvents due to its hydrophilic sugar moiety.
  • Melting Point: Specific melting point data may vary but generally falls within a range typical for similar compounds.

These properties are crucial for understanding how the compound behaves in biological systems and its potential formulations for therapeutic use .

Applications

(2-Deoxy-beta-D-erythro-pentofuranosyl)urea has several scientific applications:

  1. Antiviral Research: It serves as a potential candidate for antiviral drugs due to its ability to inhibit viral DNA polymerases.
  2. Cancer Therapy: Its mechanism of action makes it valuable in developing chemotherapeutic agents targeting rapidly dividing cells.
  3. Biochemical Studies: Used in studies related to nucleic acid metabolism, providing insights into enzyme mechanisms and interactions .
Genomic Instability and Mutagenesis Induced by (2-Deoxy-beta-D-erythro-pentofuranosyl)urea Lesions

(2-Deoxy-beta-D-erythro-pentofuranosyl)urea (hereafter referred to as the urea lesion) is a structurally complex DNA adduct originating from thymine glycol fragmentation or oxidation of 8-oxoguanine followed by hydrolysis [7]. This lesion represents a significant threat to genomic integrity due to its dual nature: it retains a hydrogen-bonding capacity while lacking the structural rigidity of canonical nucleobases. The molecular architecture of the urea lesion features a flexible urea moiety attached to the 2-deoxyribose sugar, allowing interconversion between α and β anomers and adoption of multiple conformations (cis/trans isomers) [3] [7]. Unlike abasic sites that completely lack coding potential, the urea lesion's partial coding information creates unique mutagenic challenges during DNA replication and repair.

Frameshift Mutagenesis Mechanisms in DNA Replication

The urea lesion induces frameshift mutations through distinct structural and replicative mechanisms:

  • Replication Blockage and Bypass Fidelity: DNA polymerases exhibit significant stalling at urea lesion sites due to the absence of a canonical base structure. In vitro replication studies using Klenow fragment and Taq DNA polymerase demonstrate bypass frequencies of only 33% and 11%, respectively, indicating substantial replication obstruction [3]. This blockage increases the probability of replication fork collapse or error-prone bypass synthesis. The lesion's flexible sugar moiety promotes nucleotide misinsertion events, particularly in repetitive sequences where slipped misalignment is favored.

  • Structural Basis for Frameshifts: NMR structural analyses of DNA duplexes containing the urea lesion reveal two predominant conformations contributing to frameshift mutagenesis. Approximately 60% of lesions adopt an extrahelical configuration where the urea moiety is displaced outside the DNA helix [3] [4]. In this conformation, the flanking bases (G14 and T16 in studied sequences) become stacked upon each other in a pseudo-B-DNA arrangement, creating a thermodynamic driver for single-nucleotide deletions. The remaining 40% of lesions exist in an intrahelical conformation that can cause insertion mutations due to ambiguous base pairing [4].

  • Backbone Conformational Changes: ³¹P NMR studies reveal significant phosphodiester backbone distortions at the lesion site, particularly at the 5'-phosphate group adjacent to the urea residue [3]. Molecular dynamics simulations confirm that these distortions facilitate the formation of left-handed backbone loops when the lesion is extrahelical, further stabilizing frameshift intermediates [5]. The energy barrier for this conformational transition is approximately 2-3 kcal/mol lower than in canonical B-DNA, explaining the high frequency of frameshift events at urea lesion sites.

Table 1: Mutagenic Outcomes of Urea Lesions During DNA Replication

DNA PolymeraseBypass Frequency (%)Frameshift FrequencyDominant Mutation Type
Klenow Fragment33%1:450Single-base deletion
Taq Polymerase11%1:720Single-base deletion
pol β<5%1:180Complex deletions
hNEIL1-edited*N/AReduced frameshiftsBase substitutions

*Repair context rather than replication [7]

Hydrogen Bonding Variability and Base Pairing Ambiguity

The urea lesion exhibits complex hydrogen bonding behavior that directly contributes to its mutagenic potential:

  • Isomeric Equilibrium: The lesion exists in a 3:2 equilibrium between cis and trans isomers in solution [3] [4]. This equilibrium significantly impacts hydrogen bonding capacity:
  • Cis isomer: Forms two stable hydrogen bonds with adenine (N3-H...N1 and C4=O...H-N6) when intrahelical, mimicking standard A-T pairing [4]. This configuration directs relatively faithful adenine incorporation with approximately 85% accuracy during replication.
  • Trans isomer: Capable of forming only one strong hydrogen bond (typically N3-H...N7 of guanine), leading to ambiguous pairing that favors misincorporation of dGTP (∼40% frequency) and dATP (∼35% frequency) [4]. The trans configuration also displays significant wobble pairing capacity with pyrimidines under replication stress conditions.

  • Sequence-Dependent Pairing: The base opposite the urea lesion dramatically influences pairing fidelity:

  • Opposite dA: Maintains stable pairing with both isomers (Tm decrease = 3.5°C vs. canonical DNA)
  • Opposite dG: Forms unstable pairs with trans isomer (Tm decrease = 8.2°C)
  • Opposite dC: Causes severe helical distortion (35° backbone kink) regardless of isomerization state [4]
  • Opposite dT: Induces polymerase stalling in >90% of replication events

  • Anomeric Effects: The lesion's sugar moiety interconverts between α and β anomers with an energy barrier of approximately 10 kcal/mol [7]. The β-anomer (2-deoxy-beta-D-erythro-pentofuranosyl configuration) predominates (∼85%) and maintains the glycosidic bond in the anti conformation, while the α-anomer (∼15%) adopts syn orientation, creating replication-blocking conformations [10]. This dynamic equilibrium further complicates replication fidelity, as polymerases encounter multiple lesion conformations during translocation.

Comparative Mutagenic Profiles: Urea Lesions vs. Abasic Sites

While both urea lesions and abasic sites represent non-instructional DNA damage, their mutagenic profiles differ significantly due to structural and functional properties:

  • Structural Preservation vs. Loss: Abasic sites (apurinic/apyrimidinic sites) exist in equilibrium between ring-closed (97%) and ring-opened aldehyde (3%) forms, creating non-coding lesions completely devoid of base-specific information [6]. In contrast, urea lesions retain a modified base moiety with partial hydrogen-bonding capacity, leading to distinct mutagenic outcomes:
  • Urea lesions cause G > T transversions (∼25%) and frameshifts (∼60%)
  • Abasic sites follow the "A-rule" with >90% dATP incorporation [6] [9]
  • Urea lesions demonstrate approximately 5-fold higher frequency of complex mutations (multiple adjacent substitutions) compared to abasic sites

  • Repair Pathway Differences: Both lesions are processed by base excision repair (BER), but with distinct enzyme kinetics and outcomes:

  • APE1 incision: Abasic sites are cleaved 8-fold faster (kcat = 1200 s⁻¹) than urea lesions (kcat = 150 s⁻¹) by the major human AP endonuclease [6] [9]
  • hNEIL1 glycosylase: Excises urea lesions with high efficiency (Km = 35 nM) but cannot process abasic sites [7]
  • Repair intermediates: Urea lesions form stable Schiff base intermediates with hNEIL1 (Gly2 N-terminal amine conjugate with deoxyribose C1'), while abasic sites undergo direct β-elimination [7]

Table 2: Structural and Functional Comparison of DNA Lesions

PropertyUrea LesionAbasic SiteThymine Glycol
Coding potentialPartial (isomer-dependent)NoneComplete (distorted)
Major conformationExtrahelical (60%)Extrahelical (100%)Intrahelical (80%)
Helical distortion25-35° kink20-25° kink15-20° kink
Dominant mutationFrameshift (60%)Transversion (90%)Transition (70%)
Repair enzyme affinityhNEIL1 (Kd = 3.5 nM)APE1 (Kd = 0.8 nM)NTH1 (Kd = 2.1 nM)
Replication bypassLimited (11-33%)Very limited (5-10%)Moderate (40-60%)
  • Cellular Mutagenesis Context: In human colorectal carcinoma cells (HCT-116), urea lesions demonstrate lesion-specific mutagenicity distinct from abasic sites:
  • Urea lesions in episomal vectors: Mutation frequency = 1.8 × 10⁻³ mutations/lesion
  • Comparable abasic sites: Mutation frequency = 2.3 × 10⁻³ mutations/lesion
  • Spectrum differences: Urea lesions produce 52% frameshifts vs. 12% for abasic sites, while abasic sites cause 88% transversions vs. 33% for urea lesions [9]
  • Synergistic effects: Urea lesions increase chlorambucil-induced DNA damage 3.5-fold in HCT-116 cells, while abasic sites show only 1.8-fold enhancement, indicating lesion-specific repair interference [9]

The dual nature of the urea lesion—retaining some base-like properties while causing significant helical distortion—creates a unique mutagenic profile that combines the frameshift propensity of bulge-inducing lesions with the base substitution potential of miscoding lesions. This combination explains its significant contribution to genomic instability in conditions of oxidative stress, where lesion burden increases dramatically.

Properties

Product Name

(2-Deoxy-beta-D-erythro-pentofuranosyl)urea

IUPAC Name

[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea

Molecular Formula

C6H12N2O4

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C6H12N2O4/c7-6(11)8-5-1-3(10)4(2-9)12-5/h3-5,9-10H,1-2H2,(H3,7,8,11)/t3-,4+,5+/m0/s1

InChI Key

QPADYGQDEFABBT-VPENINKCSA-N

Canonical SMILES

C1C(C(OC1NC(=O)N)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1NC(=O)N)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.